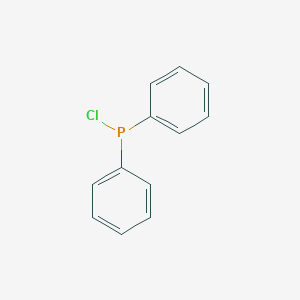

Chlorodiphenylphosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60407. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

chloro(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRJZXREYAXTGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7038789 | |

| Record name | Diphenylphosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Merck Index] Yellow liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | Chlorodiphenylphosphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20427 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1079-66-9 | |

| Record name | Chlorodiphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodiphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodiphenylphosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphinous chloride, P,P-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylphosphinous chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodiphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORODIPHENYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO975PJK1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the structure of diphenylphosphinous chloride?

An In-depth Technical Guide to the Structure and Utility of Diphenylphosphinous Chloride

This guide provides a comprehensive technical overview of diphenylphosphinous chloride (Ph₂PCl), an essential reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core structural features, reactivity, synthesis, and safe handling of this versatile organophosphorus compound. The content herein is structured to deliver not just procedural steps but also the underlying chemical principles and field-proven insights that govern its application.

Introduction to Diphenylphosphinous Chloride

Diphenylphosphinous chloride, also known as chlorodiphenylphosphine, is an organophosphorus compound with the chemical formula (C₆H₅)₂PCl.[1] It is a cornerstone reagent for introducing the diphenylphosphino group (Ph₂P) into organic molecules.[1] This functionality is central to the synthesis of a vast array of phosphine ligands, which are indispensable in homogeneous catalysis, as well as in the creation of pesticides, plastic stabilizers, and flame retardants.[1]

At ambient conditions, it exists as a colorless to light yellow, oily liquid characterized by a potent, garlic-like pungent odor.[1] Its high reactivity, particularly its sensitivity to nucleophiles like water and its susceptibility to oxidation by air, necessitates careful handling and storage under inert conditions.[1]

Molecular and Electronic Structure

The structure of diphenylphosphinous chloride is defined by a central trivalent phosphorus atom covalently bonded to two phenyl rings and one chlorine atom.

-

Molecular Geometry: The phosphorus atom possesses a lone pair of electrons, which, according to VSEPR theory, results in a trigonal pyramidal geometry. This non-bonding electron pair occupies significant space and is the primary site of the molecule's nucleophilicity, playing a dominant role in its chemical behavior.

-

Bonding and Electronic Characteristics: The phosphorus atom is sp³-hybridized. The P-Cl bond is polarized, with the phosphorus atom being electrophilic, making it susceptible to attack by nucleophiles. Conversely, the lone pair on the phosphorus atom confers nucleophilic character, allowing it to react with electrophiles. This dual reactivity makes Ph₂PCl a highly versatile synthetic intermediate. The phenyl groups are electronically withdrawing but also contribute to the steric bulk around the phosphorus center, influencing its reactivity and the properties of its derivatives.

Spectroscopic Characterization

Spectroscopic methods are crucial for the unambiguous identification and purity assessment of diphenylphosphinous chloride.

| Property | Value |

| CAS Number | 1079-66-9[1] |

| Molecular Formula | C₁₂H₁₀ClP[1] |

| Molecular Weight | 220.64 g/mol [2] |

| Appearance | Colorless to light yellow oily liquid[1] |

| Density | 1.229 g/cm³[1] |

| Boiling Point | 320 °C[1] |

| Solubility | Reacts with water and alcohols. Highly soluble in benzene, THF, and ethers.[1] |

| ³¹P NMR Chemical Shift | The ³¹P NMR spectrum shows a characteristic singlet. While specific shifts can vary with the solvent, values around +81 to +83 ppm (relative to 85% H₃PO₄) are typical for chlorophosphines of this type. |

| ¹H NMR Chemical Shift | The ¹H NMR spectrum typically displays multiplets in the aromatic region (approximately 7.20 – 7.65 ppm), corresponding to the protons of the two phenyl rings.[3] |

| IR Spectroscopy | Key vibrational bands include those corresponding to P-Cl stretching and aromatic C-H and C=C stretching. The NIST WebBook provides reference spectra for detailed analysis.[4] The P-Cl stretch is typically observed in the range of 450-550 cm⁻¹, though it can be weak. |

Synthesis of Diphenylphosphinous Chloride

Diphenylphosphinous chloride is produced commercially from the reaction of benzene with phosphorus trichloride (PCl₃) at high temperatures (approx. 600 °C).[1] This process first yields dichlorophenylphosphine (PhPCl₂), which then undergoes a redistribution reaction in the gas phase to form Ph₂PCl.[1]

A common laboratory-scale synthesis involves the redistribution reaction between triphenylphosphine (PPh₃) and phosphorus trichloride.

Experimental Protocol: Synthesis via Redistribution

This protocol outlines a validated method for preparing Ph₂PCl. The causality for using an inert atmosphere is to prevent the oxidation of the P(III) species, which is highly sensitive to air.

Materials:

-

Triphenylphosphine (PPh₃)

-

Phosphorus trichloride (PCl₃)

-

Anhydrous aluminum chloride (AlCl₃) (catalyst)

-

Dry, oxygen-free benzene or toluene

-

Standard reflux and distillation glassware, dried in an oven

-

Nitrogen or Argon gas line with a bubbler

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-

Charging the Reactor: Under a positive pressure of inert gas, charge the flask with triphenylphosphine and the solvent (e.g., toluene).

-

Catalyst Addition: Add a catalytic amount of anhydrous aluminum chloride to the stirred mixture.

-

Reagent Addition: Slowly add phosphorus trichloride (1 equivalent) to the flask via the dropping funnel. The reaction is exothermic and may require cooling to control.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy by taking aliquots. The reaction drives towards an equilibrium mixture of Ph₃P, Ph₂PCl, PhPCl₂, and PCl₃.

-

Purification: After cooling, the product, diphenylphosphinous chloride, is isolated from the reaction mixture by fractional distillation under reduced pressure. The higher boiling point of Ph₂PCl allows it to be separated from the more volatile PhPCl₂ and PCl₃.

Caption: Workflow for the synthesis of diphenylphosphinous chloride.

Reactivity and Key Applications

The chemistry of diphenylphosphinous chloride is dominated by the reactivity of its P-Cl bond and the phosphorus lone pair.

Key Reactions:

-

Nucleophilic Substitution at Phosphorus: This is the most common and synthetically valuable reaction. Ph₂PCl reacts readily with a wide range of nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), to displace the chloride and form tertiary phosphines (Ph₂PR).[1] These products are frequently used as ligands in transition metal catalysis.

-

Hydrolysis: It reacts vigorously with water to produce diphenylphosphine oxide, [(C₆H₅)₂P(O)H].[1] This reaction underscores the need for anhydrous conditions during its use and storage.

-

Reduction: Treatment with reducing agents, such as lithium aluminum hydride (LiAlH₄), reduces the P-Cl bond to a P-H bond, yielding diphenylphosphine [(C₆H₅)₂PH].[1]

-

Precursor to Phosphido Derivatives: Reaction with alkali metals like sodium results in reductive coupling to form tetraphenyldiphosphine or, under different conditions, sodium diphenylphosphide (Ph₂PNa), a powerful nucleophile for introducing the Ph₂P group.[1]

Caption: Key chemical transformations of diphenylphosphinous chloride.

Safety and Handling

Diphenylphosphinous chloride is a hazardous chemical that requires strict safety protocols.[5][6]

-

Corrosivity: It is corrosive and can cause severe skin burns and eye damage upon contact.[7][8] It readily hydrolyzes in the presence of moisture (e.g., in air or on skin) to form hydrochloric acid (HCl), contributing to its corrosive nature.[7][9]

-

Reactivity: It is moisture-sensitive and flammable.[8][10] Vapors can form explosive mixtures with air.[10]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified fume hood. Wear appropriate PPE, including chemical-resistant gloves, a flame-retardant lab coat, and tightly sealed safety goggles or a full-face shield.[6][10]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[10] The container must be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and oxidation.[7][10]

-

Disposal: Dispose of contents and containers in accordance with approved waste disposal regulations.[6]

References

- PrepChem.com. (n.d.). Synthesis of Diphenylphosphinic Chloride.

- Wikipedia. (n.d.). This compound.

- Patsnap. (n.d.). This compound patented technology retrieval search results.

- Chemsrc. (n.d.). Diphenylphosphinic Chloride | CAS#:1499-21-4.

- PubChem. (n.d.). Diphenylphosphinic chloride.

- Google Patents. (n.d.). CN102399243A - Environment-friendly synthesis method of diphenyl phosphine chloride.

- SpectraBase. (n.d.). Diphenylphosphinic acid chloride - Optional[FTIR] - Spectrum.

- NIST. (n.d.). Diphenylphosphinic chloride.

- SpectraBase. (n.d.). Diphenylphosphinic acid chloride - Optional[31P NMR] - Chemical Shifts.

- SpectraBase. (n.d.). Chlorodiphenyl phosphine.

- NIST. (n.d.). Diphenylphosphinic chloride - IR Spectrum.

- SLS. (n.d.). Diphenylphosphinic chloride, 9 | 230235-10G | SIGMA-ALDRICH.

- Stenutz. (n.d.). diphenylphosphinic chloride.

- PubChem. (n.d.). This compound.

- NIST. (n.d.). Diphenylphosphinic chloride - UV/Visible spectrum.

- RSC Publishing. (n.d.). Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion - Supporting Information.

- NIST. (n.d.). CCCBDB bond length model.

- Chemistry Stack Exchange. (2024). Bond length data in ClF5.

- Wired Chemist. (n.d.). Molecular Parameters - Carbon Compounds.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H10ClP | CID 66180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Diphenylphosphinic chloride [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. aksci.com [aksci.com]

- 9. CAS 1499-21-4: Diphenylphosphinic chloride | CymitQuimica [cymitquimica.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to Chlorodiphenylphosphine for Researchers and Drug Development Professionals

Chlorodiphenylphosphine, a cornerstone organophosphorus compound, serves as a critical building block in modern synthetic chemistry. Its utility spans from the creation of essential ligands for catalysis to its incorporation into complex, biologically active molecules. This guide offers an in-depth exploration of this compound, detailing its fundamental properties, synthesis, reactivity, and safe handling protocols, tailored for professionals in research and drug development.

Physicochemical Properties of this compound

A thorough understanding of a reagent's physicochemical properties is paramount for its effective and safe use in a laboratory setting. This compound is a colorless to yellow oily liquid with a distinct, pungent odor often described as garlic-like.[1][2] It is highly reactive and sensitive to both air and moisture.[2][3]

Molecular Identity

The fundamental identifiers for this compound are crucial for accurate sourcing and regulatory compliance.

| Identifier | Value |

| Molecular Formula | C₁₂H₁₀PCl[4][5] |

| Molecular Weight | 220.63 g/mol [4][5][6] |

| CAS Number | 1079-66-9[4] |

| IUPAC Name | chloro(diphenyl)phosphane[5] |

| Common Synonyms | Diphenylchlorophosphine, Diphenylphosphinous chloride[4][5][7] |

Physical Characteristics

The physical properties of this compound dictate its handling and reaction conditions.

| Property | Value |

| Appearance | Colorless to yellow oily liquid[1][2] |

| Boiling Point | 320 °C[2] |

| Melting Point | 15 °C |

| Density | 1.229 g/cm³ at 25 °C[2] |

| Solubility | Miscible with alcohol; reacts violently with water[2] |

Synthesis and Mechanistic Insights

This compound is produced commercially through the high-temperature reaction of benzene and phosphorus trichloride.[1] This process first yields dichlorophenylphosphine, which then undergoes redistribution to form the desired product.[1]

Experimental Synthesis Workflow

A common laboratory-scale synthesis involves the use of a Grignard reagent. The following diagram outlines the typical workflow for such a synthesis, emphasizing the critical need for inert conditions to prevent unwanted side reactions.

Caption: Experimental workflow for the synthesis of this compound.

Causality in Experimental Choices:

-

Anhydrous Conditions: this compound and the Grignard reagent are both highly reactive with water. The use of anhydrous solvents and an inert atmosphere (like nitrogen or argon) is essential to prevent hydrolysis and ensure a high yield of the desired product.

-

Low-Temperature Addition: The reaction between the Grignard reagent and phosphorus trichloride is exothermic. Slow addition at a low temperature helps to control the reaction rate and prevent the formation of byproducts.

Reactivity and Applications in Synthesis

This compound is a versatile reagent primarily used to introduce the diphenylphosphino group into molecules.[1] This functionality is a precursor to a wide array of other useful chemical entities.

Key Reactions and Applications

-

Ligand Synthesis: It is a key precursor for the synthesis of phosphine ligands, which are crucial in catalysis. A typical reaction involves a Grignard reagent: Ph₂PCl + MgRX → Ph₂PR + MgClX.[1]

-

Precursor to Diphenylphosphido Derivatives: this compound can be reduced with metals like sodium to form sodium diphenylphosphide (Ph₂PNa) or with lithium aluminum hydride to yield diphenylphosphine (Ph₂PH), both of which are important reagents in their own right.[1]

-

Industrial Intermediate: It serves as an intermediate in the production of pesticides, stabilizers for plastics, flame retardants, and catalysts.[1][2][3]

The following diagram illustrates the central role of this compound in synthetic pathways.

Caption: Key synthetic transformations of this compound.

Handling, Safety, and Protocol Validation

Due to its reactivity and hazardous nature, strict safety protocols must be followed when handling this compound. It is classified as a corrosive and an irritant, capable of causing severe skin burns and eye damage.[3][5]

Self-Validating Handling Protocol

This protocol is designed to ensure both user safety and the integrity of the chemical.

-

Preparation (Inert Atmosphere): All glassware must be rigorously dried in an oven and cooled under a stream of inert gas (nitrogen or argon). The reaction should be set up in a fume hood, preferably within a glovebox or using Schlenk line techniques.

-

Causality: This prevents reaction with atmospheric moisture and oxygen, which would decompose the reagent and compromise the experiment.[1]

-

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.

-

Causality: This provides essential protection against the corrosive nature of the compound.

-

-

Dispensing: Use a syringe or cannula to transfer the liquid under a positive pressure of inert gas. Never pour it in the open air.

-

Causality: This technique prevents exposure to air and moisture, maintaining the purity of the reagent and preventing the release of harmful vapors.

-

-

Quenching and Disposal: Unused or residual this compound must be quenched carefully. Slowly add the reagent to a stirred, cooled solution of a weak base, such as sodium bicarbonate, or a suitable alcohol like isopropanol. The resulting waste should be disposed of according to institutional guidelines for hazardous waste.

-

Causality: Controlled quenching neutralizes the reactive compound, preventing violent reactions that could occur if it were mixed directly with water or other incompatible waste streams.

-

Conclusion

This compound is an indispensable reagent in the arsenal of synthetic chemists. Its ability to serve as a precursor to a vast range of phosphine derivatives makes it fundamental to advancements in catalysis, materials science, and pharmaceutical development. A comprehensive understanding of its properties, coupled with meticulous handling and safety protocols, is essential for harnessing its full synthetic potential.

References

- Wikipedia. (n.d.). This compound.

- SpectraBase. (n.d.). Chlorodiphenyl phosphine.

- PubChem. (n.d.). This compound | C12H10ClP | CID 66180.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 1079-66-9 [chemicalbook.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. This compound | C12H10ClP | CID 66180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1079-66-9・this compound・033-05473[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physical Properties of Chlorodiphenylphosphine (Ph₂PCl)

Foreword: Understanding the Pivotal Role of Chlorodiphenylphosphine

This compound (Ph₂PCl), an organophosphorus compound, stands as a cornerstone reagent in modern synthetic chemistry.[1] Its utility lies in its capacity to introduce the diphenylphosphino group into organic molecules, a foundational step in the synthesis of a vast array of valuable compounds.[2][3] These include, but are not limited to, sophisticated phosphine ligands for catalysis, robust flame retardants, high-performance polymer stabilizers, and crucial intermediates in the pharmaceutical industry.[2][3] This guide offers an in-depth exploration of the core physical properties of Ph₂PCl, providing researchers, scientists, and drug development professionals with the technical insights necessary for its safe and effective application.

Core Physicochemical Characteristics

This compound is a colorless to light yellow, oily liquid characterized by a pungent, garlic-like odor detectable even at low concentrations.[4][2] Its physical state at ambient temperature is a direct consequence of its relatively low melting point. A comprehensive summary of its key physical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀ClP | [1][5] |

| Molar Mass | 220.64 g/mol | [1][5] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Melting Point | 14-16 °C | [1][3] |

| Boiling Point | 320 °C (decomposes) | [2] |

| Density | 1.229 g/cm³ at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.636 | [1][6] |

| Flash Point | 138 °C | |

| Vapor Density | 7.8 (vs air) | [4][6] |

Solubility Profile and Reactivity

This compound exhibits high solubility in a range of common aprotic organic solvents, including benzene, tetrahydrofuran (THF), and various ethers.[2] This miscibility is crucial for its application in a wide array of chemical transformations.

A defining characteristic of Ph₂PCl is its pronounced reactivity, particularly with nucleophiles. It reacts vigorously, and potentially explosively, with water to hydrolyze into diphenylphosphine oxide.[2][7] This high sensitivity to moisture necessitates stringent handling and storage conditions under an inert atmosphere.[8] Similarly, Ph₂PCl is readily oxidized by air.[2]

The reactivity of Ph₂PCl extends to alcohols, with which it also reacts.[2] It is incompatible with strong oxidizing agents and strong bases.[7][9]

Structural Elucidation and Spectroscopic Data

The molecular structure of this compound features a central phosphorus atom bonded to a chlorine atom and two phenyl groups. Spectroscopic techniques are routinely employed for its characterization. Key spectral data are available in various databases, providing confirmation of its structure and purity.[5][10][11][12]

Experimental Workflow: Determination of Physical Properties

The accurate determination of the physical properties of a reactive compound like Ph₂PCl requires meticulous experimental design and execution, with a paramount focus on safety and the exclusion of atmospheric moisture and oxygen.

Safety Precautions

Given its corrosive nature and violent reaction with water, appropriate personal protective equipment (PPE) is mandatory. This includes chemical-resistant gloves, a lab coat, and safety goggles.[13] All manipulations should be conducted within a well-ventilated fume hood.[14] An inert atmosphere, typically nitrogen or argon, is essential for all procedures.

Workflow for Physical Property Determination

Caption: Experimental workflow for determining the physical properties of Ph₂PCl.

Detailed Methodologies

Melting Point:

-

Under an inert atmosphere (e.g., in a glovebox), introduce a small amount of Ph₂PCl into a capillary tube.

-

Seal the capillary tube using a flame to prevent the ingress of moisture.

-

Place the sealed capillary tube in a standard melting point apparatus.

-

Record the temperature range over which the solid-to-liquid phase transition occurs.

Boiling Point:

Due to its high boiling point and potential for decomposition, the boiling point of Ph₂PCl is best determined under reduced pressure.

-

Set up a vacuum distillation apparatus, ensuring all glassware is thoroughly dried.

-

Introduce a sample of Ph₂PCl into the distillation flask.

-

Gradually reduce the pressure to a stable, known value.

-

Heat the sample and record the temperature at which it boils under the reduced pressure.

-

Use a nomograph or the Clausius-Clapeyron equation to extrapolate the boiling point to atmospheric pressure.

Density:

-

Under an inert atmosphere, accurately weigh a clean, dry pycnometer.

-

Introduce a known volume of Ph₂PCl into the pycnometer and reweigh.

-

The density is calculated by dividing the mass of the Ph₂PCl by its volume.

Industrial Significance and Applications

The unique reactivity profile of this compound makes it an indispensable intermediate in various industrial sectors.[3] It serves as a precursor for the synthesis of:

-

Phosphine Ligands: Used in homogeneous catalysis for reactions such as cross-coupling and hydrogenation.

-

Flame Retardants: Incorporated into polymers to enhance their fire resistance.[1][3]

-

Plastic Stabilizers: To improve the thermal and light stability of plastics.[2]

-

Pharmaceutical Intermediates: As a building block in the synthesis of complex, biologically active molecules.[1]

Handling, Storage, and Disposal

Handling: Due to its reactivity and corrosive nature, Ph₂PCl must be handled with extreme care in a well-ventilated fume hood, using appropriate PPE.[13][14] Contact with skin and eyes can cause severe burns.[7][9]

Storage: Store in a cool, dry, and well-ventilated area, away from water and oxidizing agents.[7][15] Containers should be kept tightly sealed under an inert atmosphere (e.g., nitrogen or argon).[9]

Disposal: Dispose of waste Ph₂PCl and contaminated materials in accordance with local, state, and federal regulations.[13] Due to its reactivity with water, aqueous disposal methods are not appropriate.

Conclusion

This compound is a fundamentally important reagent with a well-defined set of physical and chemical properties. A thorough understanding of these characteristics, particularly its reactivity with water and air, is critical for its safe and effective use in research and industrial applications. The methodologies outlined in this guide provide a framework for the accurate characterization and handling of this versatile chemical intermediate.

References

- Wikipedia. This compound. [Link]

- PubChem. This compound | C12H10ClP | CID 66180. [Link]

- Cole-Parmer. Material Safety Data Sheet - this compound, Tech., 95%. [Link]

- SpectraBase. Chlorodiphenyl phosphine. [Link]

- SpectraBase. Chlorodiphenyl phosphine - Optional[31P NMR] - Chemical Shifts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C12H10ClP | CID 66180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 96 1079-66-9 [sigmaaldrich.com]

- 7. This compound(1079-66-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(1079-66-9) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. aksci.com [aksci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Reactivity of Chlorodiphenylphosphine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorodiphenylphosphine (Ph₂PCl) is a cornerstone reagent in organophosphorus chemistry, serving as a critical intermediate for introducing the diphenylphosphino (Ph₂P) group into a diverse range of molecular architectures.[1] Its utility stems from the electrophilic nature of the phosphorus atom, which is susceptible to attack by a wide array of nucleophiles. This guide provides an in-depth exploration of the reactivity of Ph₂PCl, moving beyond simple reaction schemes to elucidate the underlying mechanisms and causality behind experimental choices. We will examine its reactions with carbon, nitrogen, and oxygen nucleophiles, as well as reductive processes, offering field-proven insights and detailed protocols for synthetic applications. This document is intended to be a practical resource for professionals in research and drug development, enabling the design of robust synthetic strategies and the safe, effective handling of this versatile but reactive compound.

Introduction to this compound (Ph₂PCl)

This compound, an organophosphorus compound with the formula (C₆H₅)₂PCl, is a colorless to light-yellow oily liquid characterized by a pungent, garlic-like odor.[1] The key to its reactivity lies in the phosphorus-chlorine bond. The chlorine atom, being highly electronegative, polarizes the P-Cl bond, rendering the phosphorus atom electron-deficient and thus highly electrophilic.[2] This makes it an excellent substrate for nucleophilic substitution reactions.

Commercially, Ph₂PCl is synthesized on a large scale from the reaction of benzene with phosphorus trichloride (PCl₃) at high temperatures.[1] However, its high reactivity also necessitates careful handling. Ph₂PCl reacts readily with water and is easily oxidized by air, making the use of anhydrous solvents and inert atmosphere techniques mandatory for most synthetic applications.[1][3]

Core Reactivity: Nucleophilic Substitution at Phosphorus

The predominant reaction pathway for this compound is nucleophilic substitution at the phosphorus(III) center. A nucleophile (Nu⁻) attacks the electrophilic phosphorus atom, displacing the chloride ion, which is a good leaving group. This reaction is fundamental to the synthesis of a vast number of organophosphorus compounds. The general mechanism can be visualized as follows:

Caption: General mechanism of nucleophilic substitution at Ph₂PCl.

The nature of the nucleophile dictates the class of compound formed and is the basis for the broad synthetic utility of Ph₂PCl. Theoretical studies of related systems suggest these reactions often proceed via a concerted Sₙ2@P mechanism, though the exact pathway can be influenced by the steric and electronic properties of the nucleophile.[4][5]

Reactions with Carbon Nucleophiles: Synthesis of Tertiary Phosphines

The reaction of Ph₂PCl with carbon-based nucleophiles, primarily organometallic reagents, is the most common method for forming P-C bonds and synthesizing tertiary phosphines (Ph₂PR).[6][7][8] These phosphines are of immense importance as ligands in homogeneous catalysis, finding application in industrial processes like cross-coupling reactions, hydroformylation, and hydrogenation.[9]

Grignard Reagents (RMgX)

The coupling of Ph₂PCl with Grignard reagents is a robust and widely used method for preparing both alkyl- and aryl-substituted tertiary phosphines.[1][10]

-

Reaction: Ph₂PCl + RMgX → Ph₂PR + MgClX

-

Mechanism: The reaction proceeds via the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic phosphorus atom.[2][9]

-

Scope & Yield: The method is versatile, accommodating a wide variety of Grignard reagents. Yields are typically good, often ranging from 60% to over 85%.[10] It has been observed that aromatic Grignard reagents can sometimes provide better yields and cleaner reactions than their aliphatic counterparts, which may be more susceptible to oxidation.[10]

Organolithium Reagents (RLi)

Organolithium reagents are another powerful class of nucleophiles for this transformation.[11][12] They are often more reactive than Grignard reagents and are particularly useful for generating nucleophiles from less acidic C-H bonds via deprotonation (metalation).[13][14]

-

Reaction: Ph₂PCl + RLi → Ph₂PR + LiCl

-

Application: This route is frequently employed for the synthesis of phosphines bearing heterocyclic or functionalized groups that might be difficult to prepare as Grignard reagents.[12] The process often involves in-situ generation of the organolithium species followed by quenching with Ph₂PCl.

Data Summary: Tertiary Phosphine Synthesis

| Nucleophile Source | R Group Example | Solvent | Temp (°C) | Yield (%) | Reference |

| CH₃MgCl | Methyl | THF | -10 | ~70-80 | [10] |

| 4-MeO-PhMgBr | 4-Methoxyphenyl | THF | -10 to RT | 86 | [10] |

| IsopropylMgBr | Isopropyl | THF | -10 to RT | ~60-70 | [10] |

| p-Tolyl-Li | 4-Tolyl | Ether | N/A | High | [11][12] |

| Vinyllithium | Vinyl | THF | N/A | High | [13] |

Experimental Protocol: Synthesis of (4-Methoxyphenyl)diphenylphosphine[10]

Caption: Workflow for tertiary phosphine synthesis via Grignard reaction.

-

Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with this compound (1.0 eq).

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added via cannula to dissolve the Ph₂PCl.

-

Cooling: The solution is cooled to -10 °C using an ice-salt bath.

-

Addition: A solution of 4-methoxyphenylmagnesium bromide (1.3 eq, 1 M in THF) is added dropwise from the addition funnel over approximately 1 hour, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred for an additional 1.5 hours at room temperature.

-

Quench: The reaction is carefully quenched by slowly adding a cold, saturated aqueous solution of ammonium chloride.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or benzene. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the final tertiary phosphine as a white solid.

Reactions with Nitrogen Nucleophiles

The reaction of Ph₂PCl with nitrogen-based nucleophiles provides access to aminophosphines and other P-N bonded compounds. These compounds are valuable as ligands and as synthetic intermediates themselves.

Primary and Secondary Amines

Amines react readily with Ph₂PCl to form aminophosphines. A base is required to scavenge the HCl generated during the reaction; typically, an excess of the amine itself or a non-nucleophilic tertiary amine like triethylamine is used.[15]

-

Reaction: Ph₂PCl + 2 R₂NH → Ph₂PNR₂ + [R₂NH₂]⁺Cl⁻

-

Mechanism: This is a standard nucleophilic substitution where the amine nitrogen attacks the phosphorus center.[16] The second equivalent of amine acts as a Brønsted base.

Caption: Reaction pathway for the synthesis of aminophosphines.

Hydroxylamine Derivatives: A Radical Approach

A novel, catalyst-free method has been developed for synthesizing phosphinic amides from chlorophosphines and hydroxylamines.[17] This reaction is noteworthy as it proceeds through a P(III) to P(V) rearrangement.

-

Mechanism: The reaction is proposed to involve the initial formation of a Ph₂P-O-NR₂ intermediate. This species undergoes homolytic cleavage of the N-O bond to generate an amino radical and a phosphoryl radical, which then recombine to form the thermodynamically stable phosphinic amide product.[17] This radical-based mechanism avoids the formation of phosphine oxide byproducts, enhancing atom economy.[17]

Reactions with Oxygen Nucleophiles

Oxygen nucleophiles such as water, alcohols, and phenols react with Ph₂PCl, leading to the formation of diphenylphosphine oxide and phosphinites, respectively. These reactions underscore the moisture sensitivity of Ph₂PCl.

Alcohols and Phenols: Formation of Phosphinites

In the presence of a base, alcohols and phenols react with Ph₂PCl to yield phosphinites (Ph₂POR).[2]

-

Reaction: Ph₂PCl + ROH + Base → Ph₂POR + [Base-H]⁺Cl⁻

-

Application in Asymmetric Synthesis: This reaction is a cornerstone of a major strategy for synthesizing P-stereogenic phosphines. By using a chiral alcohol, such as (-)-menthol, a pair of diastereomeric phosphinites is formed. These diastereomers can often be separated by chromatography or recrystallization. Subsequent nucleophilic substitution on the separated diastereomer with an organometallic reagent proceeds with a known stereochemical outcome (often inversion), allowing for the synthesis of enantiomerically pure phosphines.[6][7][8]

Hydrolysis: Formation of Diphenylphosphine Oxide

This compound reacts readily with water, even atmospheric moisture, to produce diphenylphosphine oxide.[1]

-

Reaction: Ph₂PCl + H₂O → [Ph₂POH] → Ph₂P(O)H + HCl

-

Causality: The initial product of hydrolysis is diphenylphosphinous acid (Ph₂POH), a P(III) species. This compound exists in tautomeric equilibrium with the P(V) species, diphenylphosphine oxide. The equilibrium heavily favors the more stable phosphine oxide form. This reaction is a primary reason why Ph₂PCl must be handled under strictly anhydrous conditions to prevent unwanted side reactions and reagent degradation.

Caption: Hydrolysis pathway of this compound.

Application in Alcohol Activation

Ph₂PCl can be used in combination with other reagents to activate alcohols for nucleophilic substitution, in a manner analogous to the well-known Appel reaction.[18] For example, a mixture of Ph₂PCl and ammonium thiocyanate can convert primary alcohols into the corresponding alkyl thiocyanates.[19] In this process, the chlorophosphine first reacts with the thiocyanate to form an activated phosphorus intermediate, which is then attacked by the alcohol. The resulting oxyphosphonium species is an excellent leaving group, facilitating Sₙ2 displacement by the thiocyanate anion.[19]

Reductive Cleavage of the P-Cl Bond

The P-Cl bond in this compound can be cleaved reductively to generate diphenylphosphine or its derivatives.

-

Reduction with Alkali Metals: Reaction with an alkali metal, such as sodium metal in refluxing dioxane, results in a coupling reaction to form tetraphenyldiphosphine (Ph₂P-PPh₂).[1] This is a classic Wurtz-type coupling.

-

Reaction: 2 Ph₂PCl + 2 Na → Ph₂P-PPh₂ + 2 NaCl

-

-

Reduction with Hydride Reagents: Strong hydride sources like lithium aluminum hydride (LiAlH₄) will reduce Ph₂PCl to diphenylphosphine (Ph₂PH).[1]

-

Reaction: 4 Ph₂PCl + LiAlH₄ → 4 Ph₂PH + LiCl + AlCl₃

-

Safety and Handling Protocols

The high reactivity of this compound necessitates stringent handling procedures to ensure both experimental success and personal safety.

-

Hazards: Ph₂PCl is classified as a corrosive material.[1] It causes severe skin burns and eye damage. Inhalation of its pungent vapors can cause respiratory irritation. Its reaction with water produces hydrochloric acid, which is also corrosive.

-

Handling:

-

Inert Atmosphere: Always handle Ph₂PCl under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

-

Anhydrous Solvents: Use freshly distilled, anhydrous solvents to prevent hydrolysis.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles. Work in a well-ventilated chemical fume hood.

-

Quenching: Unused reagent or reaction residues should be quenched carefully. A slow addition to a stirred, cooled solution of a weak base (like sodium bicarbonate) or an alcohol (like isopropanol) is a common practice.

-

Conclusion

This compound is a powerful and versatile electrophile whose reactivity is central to the synthesis of a vast library of organophosphorus compounds. Its reactions with carbon, nitrogen, and oxygen nucleophiles provide reliable and high-yielding routes to tertiary phosphines, aminophosphines, and phosphinites, respectively. Understanding the mechanisms of these transformations, particularly the requirement for anhydrous conditions and the stereochemical implications in certain reactions, is critical for leveraging its full synthetic potential. While its reactivity demands careful handling, a thorough understanding of its properties allows researchers to harness its capabilities for applications ranging from catalyst development to the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

- Wikipedia. This compound. [Link]

- Shandong Sparrow Chemical Co., Ltd. (2025).

- Al-Masum, M., & Kumar, P. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules, 27(13), 4253. [Link]

- Foubelo, F., & Yus, M. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 1064–1096. [Link]

- Cheng, F., Li, D., Li, J., Tang, Y., Wu, Y., & Xu, S. (2023). Synthesis of Phosphinic Amides from Chlorophosphines and Hydroxyl Amines via P(III) to P(V) Rearrangement. Organic Letters, 25(15), 2555–2559. [Link]

- Karsch, H. H. (2020). Tertiary phosphines: preparation and reactivity. Organophosphorus Chemistry, 49, 1-103. [Link]

- Foubelo, F., & Yus, M. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 1064-1096. [Link]

- Karsch, H. H. (2022). Tertiary phosphines: preparation. Organophosphorus Chemistry, 51, 1-105. [Link]

- Ye, M., et al. (2017). Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C?. Organic Letters, 19, 5384–5387. [Link]

- Aghapour, G., & Asgharzadeh, A. (2014). This compound as Highly Selective and Efficient Reagent for the Conversion of Alcohols, Tetrahydropyranyl and Silyl Ethers to Thiocyanates and Isothiocyanates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(10-11), 1735-1744. [Link]

- Lee, I.-H., et al. (2010). Mechanistic Study on Reaction of Dichlorophenylphosphine with Dicyclohexylamine. Bulletin of the Korean Chemical Society, 31(11), 3423-3426. [Link]

- Foubelo, F., & Yus, M. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 1064-1096. [Link]

- Patsnap. This compound patented technology retrieval search results. Eureka. [Link]

- Schmalz, T., et al. (2023). 1,2,5-Trimethylpyrrolyl Phosphines: A Class of Strongly Donating Arylphosphines. Organometallics, 42(7), 648–661. [Link]

- Various Authors. Organolithium reagent. [Link]

- A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. Scientific & Academic Publishing. [Link]

- Wikipedia. Organolithium reagent. [Link]

- Organic Chemistry Portal. Appel Reaction. [Link]

- Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. jnsparrowchemical.com [jnsparrowchemical.com]

- 3. This compound patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 4. Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds [article.sapub.org]

- 6. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. books.rsc.org [books.rsc.org]

- 13. resources.saylor.org [resources.saylor.org]

- 14. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Synthesis of Phosphinic Amides from Chlorophosphines and Hydroxyl Amines via P(III) to P(V) Rearrangement [organic-chemistry.org]

- 18. Appel Reaction [organic-chemistry.org]

- 19. This compound as Highly Selective and Efficient Reagent...: Ingenta Connect [ingentaconnect.com]

An In-Depth Technical Guide to the Hydrolysis of Chlorodiphenylphosphine to Diphenylphosphine Oxide

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of chlorodiphenylphosphine (Ph₂PCl) to diphenylphosphine oxide (Ph₂POH), a reaction of fundamental importance in organophosphorus chemistry. The guide is intended for researchers, scientists, and professionals in drug development who utilize organophosphorus compounds. We will explore the underlying reaction mechanism, present a detailed and validated experimental protocol, emphasize critical safety considerations for handling the hazardous precursor, and detail the analytical techniques required for robust characterization of the final product. This document is structured to serve as both a theoretical primer and a practical laboratory resource.

Introduction and Significance

Diphenylphosphine oxide (DPO) is a highly versatile organophosphorus compound that serves as a crucial intermediate in a wide array of synthetic applications.[1] Its utility spans from the synthesis of complex phosphine ligands for catalysis to its incorporation into novel therapeutic agents.[1][2] Recently, the phosphine oxide moiety has gained significant attention in medicinal chemistry, exemplified by the FDA-approved anticancer drug brigatinib, where the phosphinoyl group enhances biological target affinity and improves pharmacokinetic properties like solubility.[3][4]

The synthesis of DPO via the hydrolysis of this compound is a direct and efficient method. Understanding the nuances of this transformation is essential for chemists who need to prepare DPO as a precursor for more complex molecular architectures. This guide provides the foundational knowledge and practical steps to perform this reaction safely and effectively, ensuring a high-purity product ready for downstream applications.

Reaction Mechanism

The hydrolysis of this compound is a classic example of nucleophilic substitution at a trivalent phosphorus center. The phosphorus atom in Ph₂PCl is electrophilic due to the electron-withdrawing effects of the two phenyl groups and, more significantly, the highly electronegative chlorine atom.

The reaction proceeds as follows:

-

Nucleophilic Attack: A water molecule acts as the nucleophile. The lone pair of electrons on the oxygen atom attacks the electrophilic phosphorus center. This attack is directed at the σ* antibonding orbital of the P-Cl bond.[5]

-

Intermediate Formation: This leads to the formation of a transient, trigonal bipyramidal intermediate or a transition state.

-

Leaving Group Departure: The chloride ion, being an excellent leaving group, is expelled.

-

Deprotonation: The resulting protonated phosphinous acid is rapidly deprotonated by another water molecule (or the displaced chloride ion) to yield the final product, diphenylphosphine oxide, and hydrochloric acid (HCl) as a byproduct.

Diphenylphosphine oxide exists in equilibrium with its tautomer, diphenylphosphinous acid, with the oxide form being overwhelmingly favored.[1]

Figure 1: Mechanism of Ph₂PCl hydrolysis.

Experimental Protocol

This protocol is designed for the controlled hydrolysis of this compound on a laboratory scale. The causality behind the procedural choices is rooted in the high reactivity of the starting material with water and air.

3.1. Materials and Equipment

| Reagent/Equipment | Purpose |

| This compound (Ph₂PCl) | Starting material |

| Tetrahydrofuran (THF), anhydrous | Anhydrous reaction solvent |

| Degassed, deionized water | Nucleophile for hydrolysis |

| Toluene, anhydrous | Solvent for azeotropic drying |

| Hexane, anhydrous | Washing solvent for product purification |

| Magnesium Sulfate (MgSO₄) | Drying agent for organic phase |

| Schlenk flask / 3-neck RBF | Reaction vessel for maintaining an inert atmosphere |

| Septa and needles | For inert transfer of reagents |

| Magnetic stirrer and stir bar | To ensure homogeneous reaction mixture |

| Schlenk line / Nitrogen balloon | To provide an inert nitrogen or argon atmosphere |

| Rotary evaporator | For solvent removal under reduced pressure |

3.2. Step-by-Step Methodology

Safety First: This procedure must be performed in a certified chemical fume hood. Personnel must wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

-

Inert Atmosphere Preparation: Assemble a dry Schlenk flask equipped with a magnetic stir bar. Purge the flask with dry nitrogen or argon for 10-15 minutes to eliminate atmospheric oxygen and moisture. Maintain a positive pressure of inert gas throughout the reaction.[6]

-

Reagent Preparation: In the purged flask, dissolve this compound (e.g., 5.0 g, 22.7 mmol) in anhydrous THF (e.g., 50 mL) via cannula or syringe. Stir the solution at room temperature.

-

Controlled Hydrolysis: Slowly add degassed, deionized water (e.g., 0.45 mL, 25.0 mmol, ~1.1 equivalents) to the stirred solution dropwise via syringe over 10-15 minutes. Causality : The slow, controlled addition is critical to manage the exothermicity of the reaction and prevent uncontrolled HCl gas evolution.[7] Ph₂PCl reacts violently with water.[6][8]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by ³¹P NMR spectroscopy by periodically taking a small, quenched aliquot. The reaction is complete when the starting material peak (δ ≈ 81 ppm) is fully converted to the product peak (δ ≈ 22-26 ppm). Typically, this takes 4-6 hours.

-

Work-up and Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Azeotropic Drying: To ensure all water and HCl are removed, add anhydrous toluene (2 x 20 mL) to the residue and evaporate to dryness each time on the rotary evaporator. Causality : Toluene forms an azeotrope with water, facilitating its complete removal.

-

Purification: The resulting crude solid or oil is triturated with anhydrous hexane (2 x 15 mL). Vigorously stir the product with hexane, then allow the solid to settle and decant the hexane. Causality : This step removes non-polar impurities and any unreacted starting material, as diphenylphosphine oxide is poorly soluble in hexane.

-

Final Drying: Dry the resulting white, crystalline solid under high vacuum overnight to yield pure diphenylphosphine oxide.

Figure 2: Experimental workflow for DPO synthesis.

Safety and Handling

This compound is a hazardous chemical that demands stringent safety protocols. Its handling requires a thorough understanding of its reactivity.

-

Corrosivity: Ph₂PCl is highly corrosive and causes severe skin burns and eye damage.[8][9][10] All manipulations must be conducted in a fume hood while wearing a lab coat, chemical splash goggles, and heavy-duty gloves. An eyewash station and safety shower must be immediately accessible.[6][11]

-

Reactivity with Water: The compound reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[8][9] This reaction is highly exothermic. Never add water to the bulk reagent; always add the reagent to the solvent and add water to the dilute solution in a controlled manner. Store Ph₂PCl in a dry environment, away from moisture, and under an inert atmosphere.[6]

-

Toxicity: It is harmful if swallowed.[9] Inhalation can cause severe irritation and chemical burns to the respiratory tract.[11]

-

Spill Management: In case of a spill, absorb with an inert, dry material like sand or vermiculite. Do not use water. The collected material should be treated as hazardous waste.

-

Waste Disposal: All waste materials, including contaminated solvents and glassware, must be disposed of according to institutional and local hazardous waste regulations. Quench any residual reactive material cautiously with a suitable alcohol (e.g., isopropanol) before disposal.

Analytical Characterization

To validate the successful synthesis and purity of diphenylphosphine oxide, a combination of spectroscopic techniques is employed.

| Property | This compound (Reactant) | Diphenylphosphine Oxide (Product) |

| Appearance | Clear to light yellow liquid | White crystalline solid |

| Molar Mass ( g/mol ) | 220.64 | 202.19 |

| ³¹P NMR (CDCl₃, δ ppm) | ~ 81 | 22 - 26[12][13] |

| ¹H NMR (CDCl₃, δ ppm) | 7.3 - 7.9 (m, 10H) | 7.4 - 7.8 (m, 10H), 7.95 (d, 1H, JPH ≈ 468 Hz) |

| IR (ν, cm⁻¹) | No P=O stretch | ~1180-1200 (strong, P=O stretch)[14] |

Trustworthiness through Validation: The most definitive method for confirming the reaction is ³¹P NMR spectroscopy . The large upfield shift from ~81 ppm for the P(III) starting material to the ~22-26 ppm region for the P(V) oxide product is an unambiguous indicator of successful oxidation at the phosphorus center.[12][13][15] The presence of a large coupling constant (JPH) in the ¹H NMR spectrum for the hydrogen directly attached to phosphorus further confirms the structure of the product. Infrared (IR) spectroscopy provides complementary evidence through the appearance of a strong absorption band characteristic of the P=O double bond.[14]

Conclusion

The hydrolysis of this compound is a fundamental, yet hazardous, transformation that provides efficient access to the valuable synthetic intermediate, diphenylphosphine oxide. By understanding the nucleophilic substitution mechanism, adhering strictly to a controlled, inert-atmosphere protocol, and prioritizing safety, researchers can reliably produce high-purity DPO. Proper analytical characterization, particularly using ³¹P NMR, is essential to validate the identity and purity of the final product, ensuring its suitability for advanced applications in catalysis and drug development.

References

- Material Safety Data Sheet - this compound, Tech., 95%. (n.d.). Cole-Parmer. [Link]

- SAFETY DATA SHEET - this compound. (n.d.). Fisher Scientific. [Link]

- Hydrolysis of Phosphorus Trichloride. (2016, December 22). Chemistry Stack Exchange. [Link]

- Phosphine Oxide Functional Group Based Three-Station Molecular Shuttle SUPPORTING INFORMATION. (n.d.). The University of New South Wales. [Link]

- Model systems for a stepwise hydrolysis of PCl3 and POCl3. (n.d.).

- Rassukana, Y., et al. (2025, November 5).

- Hudson, R. F., & Moss, G. (1962). The mechanism of hydrolysis of phosphorochloridates and related compounds. Part IV. Phosphoryl chloride. Journal of the Chemical Society (Resumed), 3599. [Link]

- Investigating Biological Activities of Diphenylphosphine Oxide Derivatives. (n.d.). Autech Industry Co.,Limited. [Link]

- Hydrolysis of phosphorus trichloride. (1993, May 4).

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

- What are the advantages of using diphenylphosphine in nanomaterial synthesis? (2026, January 1). Sibaonuo Chemical. [Link]

- Valiulin, R. A., & Kutateladze, A. G. (2023). Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods. Beilstein Journal of Organic Chemistry, 19, 53–64. [Link]

- FT-IR spectrum of (2,4,6-trimethylbenzoyl)diphenylphosphine oxide. (n.d.).

- Grishachev, D. A., et al. (2021). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Molecules, 26(11), 3169. [Link]

- Figure S38 31P NMR spectra of triphenylphosphine oxide in CDCl3. (n.d.).

- Diphenylphosphine oxide - Optional[31P NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

- Triphenylphosphine oxide. (n.d.). NIST WebBook. [Link]

- Jensen, K. A., & Nielsen, P. H. (1963). Infrared Spectra of Some Organic Compounds of Group VB Elements. Acta Chemica Scandinavica, 17, 1875-1887. [Link]

- Beke, M., et al. (2019). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 24(5), 847. [Link]

Sources

- 1. Uses and Synthesis of Diphenylphosphine oxide_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. fishersci.com [fishersci.com]

- 7. US5208000A - Hydrolysis of phosphorus trichloride - Google Patents [patents.google.com]

- 8. fishersci.fr [fishersci.fr]

- 9. merckmillipore.com [merckmillipore.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. rsc.org [rsc.org]

- 13. spectrabase.com [spectrabase.com]

- 14. mdpi.com [mdpi.com]

- 15. rsc.org [rsc.org]

Synthesis of Ph2PCl from benzene and phosphorus trichloride

An In-depth Technical Guide to the Synthesis of Chlorodiphenylphosphine (Ph₂PCl) from Benzene and Phosphorus Trichloride

Foreword: The Central Role of this compound

This compound (Ph₂PCl), a cornerstone of organophosphorus chemistry, serves as a critical intermediate in the synthesis of a vast array of high-value compounds. Its utility spans from the creation of sophisticated phosphine ligands for homogeneous catalysis to the production of flame retardants, antioxidants, and photoinitiators.[1][2] This guide provides a comprehensive examination of its synthesis from fundamental feedstocks—benzene and phosphorus trichloride—focusing on the prevalent Lewis acid-catalyzed methodology. We will delve into the mechanistic underpinnings, present a detailed experimental protocol, and offer field-proven insights to navigate the complexities of this synthesis, tailored for researchers and chemical development professionals.

The Synthetic Landscape: A Mechanistic Overview

The synthesis of this compound from benzene and phosphorus trichloride is fundamentally a Friedel-Crafts reaction, a classic method for forming carbon-carbon or carbon-heteroatom bonds on an aromatic ring.[3][4][5] While commercial-scale production can involve high-temperature gas-phase redistribution reactions of dichlorophenylphosphine (PhPCl₂), the more accessible laboratory and industrial batch synthesis relies on a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), to drive the reaction under more manageable conditions.[6][7][8][9]

The overall transformation proceeds in two sequential electrophilic aromatic substitution steps:

Step 1: C₆H₆ + PCl₃ --(AlCl₃)--> C₆H₅PCl₂ + HCl Step 2: C₆H₆ + C₆H₅PCl₂ --(AlCl₃)--> (C₆H₅)₂PCl + HCl

The Reaction Mechanism: A Stepwise Electrophilic Attack

The role of aluminum chloride is to polarize and ultimately cleave a P-Cl bond, generating a highly potent phosphorus-based electrophile capable of attacking the electron-rich π-system of the benzene ring.[4][10]

-

Generation of the First Electrophile: Aluminum chloride, a powerful Lewis acid, coordinates to a chlorine atom on phosphorus trichloride, creating a highly reactive complex that behaves as a source of the dichlorophosphonium cation, [PCl₂]⁺.[5][11][12]

-

First Phenylation: The nucleophilic benzene ring attacks the electrophilic phosphorus center. The resulting intermediate, an arenium ion or sigma complex, rapidly loses a proton (H⁺) to restore its aromaticity, yielding dichlorophenylphosphine (PhPCl₂) and regenerating the catalyst complex.[4][10]

-

Generation of the Second Electrophile: The newly formed PhPCl₂ can, in turn, be activated by AlCl₃. This generates an even more sterically hindered and electronically distinct electrophile, the chlorophenylphosphonium cation, [PhPCl]⁺.

-

Second Phenylation: A second molecule of benzene attacks this new electrophile. Subsequent loss of a proton yields the target molecule, this compound (Ph₂PCl). Under reaction conditions, this product, being a Lewis base, immediately forms a stable complex with the AlCl₃ catalyst.[10]

Caption: Mechanistic pathway for the AlCl₃-catalyzed synthesis of Ph₂PCl.

A Validated Experimental Protocol: One-Pot Synthesis

This section outlines a robust, self-validating protocol derived from established patent literature.[8][9] The procedure emphasizes rigorous safety measures and provides a clear workflow from reaction setup to final purification.

Critical Safety Mandates: Handling Hazardous Reagents

Trustworthiness through Safety: A successful synthesis is a safe synthesis. The reagents involved are hazardous and demand strict handling protocols.

-

Phosphorus Trichloride (PCl₃): Highly toxic, corrosive, and reacts violently with water to release HCl and phosphorous acid.[13][14][15][16] All handling must be performed in a certified chemical fume hood under an inert atmosphere (e.g., dry nitrogen or argon).[8][9] Personal protective equipment (PPE) must include chemical splash goggles, a face shield, neoprene or butyl rubber gloves, and a flame-retardant lab coat.[14][16]

-

Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ is a corrosive solid that also reacts violently with moisture, releasing significant heat and HCl gas.[17] Avoid inhalation of its dust.

-

Benzene: A known carcinogen and a highly flammable liquid. All transfers should be performed in a fume hood, minimizing exposure.

-

Work Environment: The entire apparatus must be scrupulously dried (e.g., flame-dried under vacuum or oven-dried) to prevent hazardous reactions with moisture.[15][17] An HCl scrubbing system (e.g., a bubbler with a dilute NaOH solution) is mandatory to neutralize the gas evolved during the reaction.

Apparatus and Reagents

| Component | Specification | Purpose |

| Reaction Vessel | Three-necked round-bottom flask (1 L) | Main reaction vessel |

| Stirring | Overhead mechanical stirrer with a gas-tight seal | Ensures efficient mixing of the heterogeneous mixture |

| Addition | Pressure-equalizing dropping funnel (250 mL) | Controlled addition of PCl₃ |

| Atmosphere Control | Reflux condenser with a nitrogen/argon inlet | Maintains inert atmosphere and prevents solvent loss |

| Gas Outlet | Tubing to an HCl gas trap/scrubber | Safely neutralizes corrosive HCl byproduct |

| Heating | Heating mantle with a temperature controller | Precise temperature control for the reaction |

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |

| Benzene | 78.11 | 156.2 g (177.5 mL) | 2.0 | 2.0 |

| Phosphorus Trichloride | 137.33 | 137.3 g (87.5 mL) | 1.0 | 1.0 |

| Aluminum Chloride (anhydrous) | 133.34 | 133.3 g | 1.0 | 1.0 |

Step-by-Step Synthesis Workflow

-

Inert Atmosphere Setup: Assemble the flame-dried apparatus. Purge the entire system with dry nitrogen for at least 30 minutes to eliminate air and moisture. Maintain a gentle positive pressure of nitrogen throughout the experiment.

-

Charging the Reactor: Under a strong flow of nitrogen, quickly add the anhydrous aluminum chloride (133.3 g) and benzene (177.5 mL) to the three-necked flask. Begin vigorous stirring.

-

PCl₃ Addition: Charge the dropping funnel with phosphorus trichloride (87.5 mL). Add the PCl₃ dropwise to the stirred mixture over approximately 45-60 minutes. The initial reaction can be exothermic; use an ice bath to maintain the temperature below 30°C if necessary.

-

Reaction Heating Profile: Once the addition is complete, slowly heat the reaction mixture. A large volume of HCl gas will begin to evolve. Raise the temperature progressively to 140-150°C over 2 hours and maintain it under reflux.[8][9]

-

Monitoring Completion: Continue heating under reflux for 6-8 hours, or until the evolution of HCl gas has ceased, indicating the reaction is complete.[8][9]

-

Cooling and Decomplexation: Cool the reaction mixture to room temperature. The product exists as a viscous Ph₂PCl·AlCl₃ complex. To isolate the product, this complex must be broken. Dilute the cooled mixture with an inert, dry solvent like heptane (200 mL). Then, slowly add a decomplexing agent, such as pyridine or 2-methylpyridine (~0.9-1.0 moles), dropwise while cooling the flask in an ice bath.[8] This will form a separable sludge of the AlCl₃-base adduct.

-

Isolation of Crude Product: Stir the mixture for another hour after adding the decomplexing agent. Allow the layers to stand and separate. The upper organic layer contains the desired product. Carefully cannulate or decant the supernatant organic layer away from the solid/viscous lower layer.

-

Purification:

-

Solvent Removal: Transfer the organic layer to a distillation apparatus and remove the heptane and any low-boiling impurities (e.g., unreacted PCl₃) under reduced pressure.

-

High-Vacuum Distillation: The remaining crude oil is purified by fractional distillation under high vacuum. The primary impurity is often dichlorophenylphosphine (PhPCl₂), which has a lower boiling point.[1][18] Collect the fraction corresponding to pure this compound.

-

Caption: Experimental workflow for the synthesis of Ph₂PCl.

Product Characterization and Data

Self-Validation through Analysis: The identity and purity of the final product must be confirmed. This compound is a colorless to pale yellow liquid with a pungent odor, which is highly sensitive to air and moisture.[18]

| Parameter | Value | Source |

| Chemical Formula | C₁₂H₁₀ClP | N/A |

| Molar Mass | 220.64 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | [18] |

| Boiling Point | 140-142 °C at 0.4 kPa (3 mmHg) | [8] |

| ³¹P NMR (vs 85% H₃PO₄) | δ ≈ 81.5 ppm | [6] |

| Typical Yield | 45 - 92% | [8][9] |

The ³¹P NMR spectrum is the most definitive tool for assessing the quality of the product. A single sharp resonance around 81.5 ppm indicates high purity. Common phosphorus-containing impurities include PhPCl₂ (δ ≈ 165 ppm) and PCl₃ (δ ≈ 218 ppm).[6]

Field Insights & Process Rationale

-

Why Anhydrous Conditions are Non-Negotiable: Water is the primary antagonist in this synthesis. It reacts violently with PCl₃ and AlCl₃, quenching them instantly.[13][17] Furthermore, the Ph₂PCl product readily hydrolyzes upon contact with moisture to form diphenylphosphine oxide, a common impurity in poorly handled samples.[6] Rigorous exclusion of moisture is paramount for achieving a high yield and purity.

-

The Criticality of Decomplexation: The Ph₂PCl·AlCl₃ complex is highly stable. Failure to effectively break this adduct during work-up is a leading cause of low isolated yields. The choice of decomplexing agent (e.g., pyridine, POCl₃, or specific esters) is a key process optimization parameter, designed to quantitatively precipitate the aluminum salts while leaving the product free in the organic phase.[8][9]

-

Managing Byproducts: The sequential nature of the phenylation means that dichlorophenylphosphine (PhPCl₂) is both an intermediate and a potential byproduct. Insufficient reaction time or temperature can lead to significant amounts of PhPCl₂ in the crude product. While fractional vacuum distillation is effective for separation, optimizing the reaction stoichiometry and conditions to drive the reaction to completion is the more efficient strategy.[1][18]

Conclusion

The Friedel-Crafts phosphination of benzene with phosphorus trichloride is a powerful and scalable method for producing this compound, a high-value chemical intermediate. Success in this synthesis is predicated on a deep understanding of the underlying electrophilic aromatic substitution mechanism and, most critically, on the meticulous control of experimental conditions. The absolute requirement for an anhydrous environment, coupled with a robust strategy for product decomplexation and purification, forms the foundation of a reliable and reproducible process. This guide provides the technical framework and practical insights necessary for researchers and development professionals to confidently execute this important transformation.

References

- This compound - Wikipedia. Wikipedia. [Link]

- This compound - Wikiwand. Wikiwand. [Link]

- Novel method for synthesizing this compound by one-step process - Eureka.

- This compound patented technology retrieval search results - Eureka | Patsnap.

- CN102399243A - Environment-friendly synthesis method of diphenyl phosphine chloride - Google Patents.

- Driving Innovation in Industrial Phosphorus Chemistry with this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Phosphine, (p-bromophenyl)diphenyl - Organic Syntheses Procedure. Organic Syntheses. [Link]

- US4708824A - Process for the preparation of chloro(phenyl)phospines - Google Patents.

- Phosphorus Trichloride | Office of Environmental Health and Safety - Princeton EHS. Princeton University. [Link]

- Phosphorus trichloride - Lanxess. Lanxess. [Link]

- SAFETY D

- Preparation of dichlorophenylphosphine via Friedel–Crafts reaction in ionic liquids - ResearchGate.

- Friedel–Crafts reaction - Wikipedia. Wikipedia. [Link]

- friedel-crafts acyl

- Friedel-Crafts Reactions of Benzene - YouTube. YouTube. [Link]

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Master Organic Chemistry. [Link]

- Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! - YouTube. YouTube. [Link]

- AlCl3-Catalyzed C–H Phosphination of benzene: a Mechanistic Study - ResearchGate.

Sources

- 1. This compound | 1079-66-9 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound - Wikiwand [wikiwand.com]

- 8. Novel method for synthesizing this compound by one-step process - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN102399243A - Environment-friendly synthesis method of diphenyl phosphine chloride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. opcw.org [opcw.org]

- 15. ehs.princeton.edu [ehs.princeton.edu]

- 16. lanxess.com [lanxess.com]

- 17. media.laballey.com [media.laballey.com]

- 18. Page loading... [guidechem.com]

Chlorodiphenylphosphine safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of Chlorodiphenylphosphine

For the attention of researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide on the safety data sheet (SDS) information for this compound (CAS No. 1079-66-9). As a Senior Application Scientist, the following information is synthesized to provide not only procedural steps but also the fundamental rationale behind them, ensuring a culture of safety and scientific integrity within the laboratory.

Compound Identification and Core Reactivity Profile